molecular formula C6H11N3O4 B1218002 2-Oxo-4-hydroxyarginine CAS No. 64186-82-9

2-Oxo-4-hydroxyarginine

Cat. No.: B1218002
CAS No.: 64186-82-9
M. Wt: 189.17 g/mol
InChI Key: RPBOKETVUMOUHD-UHFFFAOYSA-N
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Description

2-Oxo-4-hydroxyarginine is a non-proteinogenic amino acid derivative characterized by modifications at the arginine backbone. Structurally, it features a hydroxyl group at the 4-position and a ketone group at the 2-position of the guanidino side chain.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting 2-Oxo-4-hydroxyarginine in biological specimens?

  • Methodological Answer : Detection requires liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. Validate methods using spike-and-recovery experiments in relevant biospecimens (e.g., plasma, urine) to account for matrix effects. Calibrate with isotopically labeled internal standards to improve quantification accuracy. Include controls for enzymatic degradation, as this compound is susceptible to hydrolysis in aqueous environments .

Q. What is the biological significance of this compound in microbial metabolism?

  • Methodological Answer : Focus on its role as an intermediate in arginine degradation pathways. Use Streptomyces spp. model systems to study its production under nitrogen-limiting conditions. Employ gene knockout studies (e.g., disrupting mppR or related genes) to assess its accumulation and downstream effects on secondary metabolite synthesis, such as antibiotics like enduracididine .

Q. How should researchers design cohort studies to investigate this compound as a biomarker?

  • Methodological Answer : Prioritize longitudinal cohorts with matched biospecimens (e.g., serum and tissue biopsies). Stratify participants by variables like age, diet, and comorbidities to control confounding factors. Use multivariate regression to correlate concentrations with clinical outcomes, ensuring reproducibility via intra- and inter-laboratory validation .

Advanced Research Questions

Q. How can conflicting data on this compound’s enzymatic activity be resolved?

  • Methodological Answer : Conduct comparative kinetic assays under standardized conditions (pH, temperature, cofactors). Use isothermal titration calorimetry (ITC) to measure binding affinities of enzymes like MppR. Cross-validate results with structural data (e.g., X-ray crystallography) to identify catalytic residues influencing substrate specificity. Address discrepancies by publishing raw datasets and replication protocols .

Q. What experimental strategies elucidate the metabolic fate of this compound in mammalian systems?

  • Methodological Answer : Apply stable isotope tracing (e.g., ¹³C-labeled this compound) in cell cultures or animal models. Monitor incorporation into downstream metabolites via untargeted metabolomics. Combine with RNA-seq to identify transporters (e.g., SLC7A family) regulating its uptake. For in vivo studies, use tissue-specific knockout models to map organ-level metabolism .

Q. How should researchers address variability in this compound concentrations across biospecimens?

  • Methodological Answer : Standardize pre-analytical protocols (e.g., centrifugation speed, storage temperature) to minimize degradation. Use mixed-effects models to distinguish biological variability from technical noise. Include batch correction in omics pipelines and report coefficients of variation (CVs) for transparency. Reference population-specific concentration ranges from databases like the Human Metabolome Project .

Q. What are the challenges in linking this compound to cancer risk, and how can they be mitigated?

  • Methodological Answer : Use nested case-control studies within large cohorts to reduce recall bias. Employ tandem MS/MS for high-sensitivity detection in low-abundance samples (e.g., tumor interstitial fluid). Adjust for microbiome composition, as gut bacteria may metabolize this compound into pro-carcinogenic byproducts. Validate findings in in vitro models using organoids or 3D tumor spheroids .

Q. Methodological Frameworks

Q. How to formulate hypothesis-driven research questions for this compound studies?

  • Methodological Answer : Structure questions around the “4 Ws”: What (biological role), Where (tissue localization), When (temporal dynamics), and Why (mechanistic impact). For example: “How does hypoxia alter this compound production in renal carcinoma cells?” Align hypotheses with gaps identified in systematic reviews and pre-register study designs to enhance rigor .

Q. What statistical approaches are optimal for analyzing multi-omics data involving this compound?

  • Methodological Answer : Use pathway enrichment analysis (e.g., MetaboAnalyst) to integrate metabolomic, proteomic, and transcriptomic datasets. Apply false discovery rate (FDR) correction for multiple comparisons. For network analysis, employ weighted correlation network analysis (WGCNA) to identify modules co-regulated with this compound. Report effect sizes and confidence intervals to contextualize biological relevance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on synthetic derivatives of cyclohexane-based compounds rather than arginine analogs. However, extrapolating from the synthesis and characterization methods described in , we can infer comparative aspects with related compounds:

Key Observations:

Reactivity: The cyclohexane-derived compounds in exhibit reactivity tied to azide and ketone groups, enabling click chemistry or further derivatization . The enol tautomerism observed in 4-(6-azidohexyl)cyclohexane-1,2-dione suggests that 2-oxo-4-hydroxyarginine might similarly exhibit tautomeric behavior, impacting its biochemical interactions .

Synthetic Challenges :

  • The low yield (34%) of 4-(6-azidohexyl)cyclohexane-1,2-dione highlights difficulties in oxidizing hydroxy intermediates to diones, a step that may parallel challenges in synthesizing this compound .

Analytical Characterization :

  • Both compounds in were validated via NMR, IR, and HRMS, emphasizing the importance of multi-technique validation for structurally complex molecules. Similar approaches would be critical for confirming this compound’s structure .

Properties

CAS No.

64186-82-9

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

IUPAC Name

5-(diaminomethylideneamino)-4-hydroxy-2-oxopentanoic acid

InChI

InChI=1S/C6H11N3O4/c7-6(8)9-2-3(10)1-4(11)5(12)13/h3,10H,1-2H2,(H,12,13)(H4,7,8,9)

InChI Key

RPBOKETVUMOUHD-UHFFFAOYSA-N

SMILES

C(C(CN=C(N)N)O)C(=O)C(=O)O

Canonical SMILES

C(C(CN=C(N)N)O)C(=O)C(=O)O

Synonyms

2-keto-4-hydroxyarginine2-oxo-4-hydroxy-5 guanidinovaleric acid
2-oxo-4-hydroxyarginine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

2-Oxo-4-hydroxyarginine
2-Oxo-4-hydroxyarginine
2-Oxo-4-hydroxyarginine
2-Oxo-4-hydroxyarginine
2-Oxo-4-hydroxyarginine
2-Oxo-4-hydroxyarginine

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